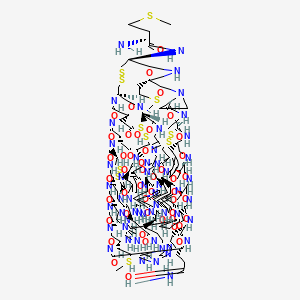
Chlorotoxin
Overview
Description
Mechanism of Action
Target of Action
Chlorotoxin, also known as TM601 peptide, primarily targets matrix metalloproteinase-2 (MMP-2) and chloride channels on cell membranes . It also binds to Neuropilin-1 (NRP1) , an endocytic receptor on tumor and endothelial cells . These targets play crucial roles in cellular processes such as cell migration, angiogenesis, and tumor growth .
Mode of Action
This compound interacts with its targets in a unique way. It binds to and reduces the activity of MMP-2, which regulates the functioning of chloride channels on cell membranes . This interaction results in the inhibition of these channels . When this compound binds to NRP1, it increases drug uptake into the tumor .
Biochemical Pathways
The binding of this compound to its targets affects several biochemical pathways. For instance, the interaction with MMP-2 leads to the inhibition of this enzyme’s activity, which in turn affects the functioning of chloride channels . The binding to NRP1 enhances tumor drug uptake, which can influence various downstream effects related to tumor growth and treatment .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in the context of its use as a tumor-targeting agent. For instance, when conjugated to iron oxide nanoparticles, this compound demonstrated a serum half-life of 7-8 hours . This suggests that the compound remains stable for extended periods in physiological fluids and in vivo .
Result of Action
The action of this compound results in several molecular and cellular effects. Its ability to inhibit MMP-2 activity and chloride channels can lead to the inhibition of cell migration . Furthermore, its interaction with NRP1 can enhance drug uptake into tumors, potentially improving the efficacy of cancer treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the metabolism of this compound, influencing its ability to bind to NRP1 . Additionally, factors such as the presence of other cells and molecules in the environment can potentially impact the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Chlorotoxin is known for its binding affinity to chloride channels and matrix metalloproteinase-2 (MMP-2) of glioma tumors of the spine and brain . This property has enabled its diverse use in various biotechnological and biomedical applications for cancer treatment . This compound is a minute 4 kDa protein made up of 36 amino acid residues .
Cellular Effects
This compound has shown to have anti-angiogenic activity and inhibit cell migration . It has selective activity on a range of neuroectodermal tumors and related cell lines . It has been shown to be a useful tumor imaging agent and radiolabelled this compound has undergone clinical trials for targeted glioma radiotherapy .
Molecular Mechanism
The precise mechanism of this compound action is not clear . It has been suggested that this compound modulates the chloride ion channel in glioma cells by facilitating the internalization and, hence, the down-regulation of the cell surface levels of the CLC-3 chloride channel .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its binding affinity to chloride channels and matrix metalloproteinase-2 (MMP-2) of glioma tumors of the spine and brain .
Preparation Methods
TM-601 is synthesized through a process that involves the radiolabeling of lyophilized TM-601 with iodine-131 using the Iodogen bead method . This method ensures high labeling efficiency, which is crucial for its application in medical imaging and therapy . Industrial production methods for TM-601 involve the large-scale synthesis of the peptide followed by radiolabeling under sterile conditions to ensure its safety and efficacy for clinical use .
Chemical Reactions Analysis
TM-601 primarily undergoes covalent bonding reactions, particularly with iodine-131 to form 131I-TM-601 . This radiolabeling process is essential for its use in imaging and therapeutic applications. The major product formed from this reaction is the radiolabeled peptide, which retains its ability to bind selectively to glioma cells .
Scientific Research Applications
TM-601 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for imaging and treating gliomas due to its selective binding properties . TM-601 has been studied for its potential to deliver targeted radiotherapy to glioma cells, thereby minimizing damage to surrounding healthy tissue . Additionally, its ability to bind to chloride channels on the surface of glioma cells makes it a valuable tool for studying the molecular mechanisms of these tumors .
Comparison with Similar Compounds
TM-601 is unique in its selective binding to glioma cells, which sets it apart from other compounds used in cancer therapy . Similar compounds include other peptides derived from animal venoms, such as those from wasps and honey bees, which also have anticancer properties . TM-601’s ability to specifically target chloride channels on glioma cells makes it particularly effective for treating brain tumors .
Properties
CAS No. |
163515-35-3 |
|---|---|
Molecular Formula |
C158H249N53O47S11 |
Molecular Weight |
3996 g/mol |
IUPAC Name |
2-[(1R,4R,5aR,8aR,9S,12S,17aS,18S,20aS,21S,24S,27S,30S,33S,36S,39R,42S,45S,48S,51S,62R,65S,74R,77S,80R,86R,92R)-51,80,92-tris(4-aminobutyl)-5a-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-9-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-39,62-bis(3-amino-3-oxopropyl)-24-benzyl-48,86-bis(3-carbamimidamidopropyl)-20a,33-bis(carboxymethyl)-27,30-bis[(1R)-1-hydroxyethyl]-74-[(4-hydroxyphenyl)methyl]-36-(1H-imidazol-4-ylmethyl)-45-methyl-8a-(2-methylpropyl)-12,42-bis(2-methylsulfanylethyl)-a,3,7a,10,10a,13,15a,18a,19,21a,22,25,28,31,34,37,40,43,46,49,52,61,64,70,73,76,79,82,85,88,91,94,97-tritriacontaoxo-2a,3a,6,7,12a,13a,56,57-octathia-2,6a,9a,11,14,16a,19a,20,22a,23,26,29,32,35,38,41,44,47,50,53,60,63,69,72,75,78,81,84,87,90,93,96,99-tritriacontazahexacyclo[57.41.10.84,54.421,77.014,18.065,69]docosahectan-17a-yl]acetic acid |
InChI |
InChI=1S/C158H249N53O47S11/c1-77(2)55-96-138(241)205-105(144(247)186-86(125(165)228)28-18-47-173-156(166)167)70-264-262-68-103-131(234)177-63-115(217)176-64-116(218)183-87(25-12-15-44-159)128(231)178-65-117(219)184-88(29-19-48-174-157(168)169)129(232)179-66-118(220)185-89(26-13-16-45-160)133(236)202-107-72-267-269-75-110-149(252)195-98(56-81-23-10-9-11-24-81)143(246)208-124(80(5)213)154(257)209-123(79(4)212)153(256)199-102(61-122(226)227)141(244)196-99(58-83-62-172-76-181-83)139(242)189-92(37-39-113(163)215)136(239)190-94(42-53-260-7)132(235)182-78(3)126(229)187-91(30-20-49-175-158(170)171)134(237)188-90(27-14-17-46-161)135(238)203-108(73-266-265-71-106(146(249)193-96)204-137(240)93(38-40-114(164)216)191-151(254)111-31-21-50-210(111)119(221)67-180-130(233)97(194-147(107)250)57-82-33-35-84(214)36-34-82)148(251)198-100(59-120(222)223)140(243)197-101(60-121(224)225)142(245)206-109(150(253)201-103)74-268-263-69-104(200-127(230)85(162)41-52-259-6)145(248)192-95(43-54-261-8)155(258)211-51-22-32-112(211)152(255)207-110/h9-11,23-24,33-36,62,76-80,85-112,123-124,212-214H,12-22,25-32,37-61,63-75,159-162H2,1-8H3,(H2,163,215)(H2,164,216)(H2,165,228)(H,172,181)(H,176,217)(H,177,234)(H,178,231)(H,179,232)(H,180,233)(H,182,235)(H,183,218)(H,184,219)(H,185,220)(H,186,247)(H,187,229)(H,188,237)(H,189,242)(H,190,239)(H,191,254)(H,192,248)(H,193,249)(H,194,250)(H,195,252)(H,196,244)(H,197,243)(H,198,251)(H,199,256)(H,200,230)(H,201,253)(H,202,236)(H,203,238)(H,204,240)(H,205,241)(H,206,245)(H,207,255)(H,208,246)(H,209,257)(H,222,223)(H,224,225)(H,226,227)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)/t78-,79+,80+,85+,86-,87+,88+,89+,90-,91-,92+,93+,94-,95-,96+,97+,98-,99-,100-,101-,102-,103-,104+,105-,106?,107+,108?,109-,110+,111-,112-,123-,124-/m0/s1 |
InChI Key |
QPAKKWCQMHUHNI-XUJKACQMSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSCC3C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H]4C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)[C@@H](C)O)[C@@H](C)O)CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](CSSC[C@@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(=O)O)CC(=O)O)NC(=O)[C@@H](CCSC)N)CCSC)C(=O)N[C@@H](C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H](C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC4C(=O)NCC(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCSC)CCC(=O)N)CC5=CNC=N5)CC(=O)O)C(C)O)C(C)O)CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(NC(=O)C(CSSCC(C(=O)N4)NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)NC(=O)C(CCSC)N)CCSC)C(=O)NC(C(=O)NCC(=O)N8CCCC8C(=O)NC(C(=O)N3)CCC(=O)N)CC9=CC=C(C=C9)O)CCCCN)CCCNC(=N)N)CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)N)CC(C)C)CCCCN)CCCNC(=N)N |
Appearance |
Lyophilized powder |
boiling_point |
N/A |
melting_point |
N/A |
Purity |
>95% |
sequence |
Met-Cys-Met-Pro-Cys-Phe-Thr-Thr-Asp-His-Gln-Met-Ala-Arg-Lys-Cys-Asp-Asp-Cys-Cys-Gly-Gly-Lys-Gly-Arg-Gly-Lys-Cys-Tyr-Gly-Pro-Gln-Cys-Leu-Cys-Arg |
solubility |
Soluble in DMSO |
source |
Synthetic |
storage |
-20°C |
Origin of Product |
United States |
A: Chlorotoxin (ClTx) exhibits binding affinity to several targets, including chloride channels, matrix metalloproteinase-2 (MMP-2), and membrane type-1 MMP [, , ]. While its exact mechanism of action remains partially unclear, ClTx binding is suggested to interfere with cellular processes such as ion transport, cell signaling, and extracellular matrix remodeling. For example, ClTx binding to MMP-2 on glioblastoma cell surfaces is believed to inhibit the enzyme's activity, which is essential for tumor invasion and migration []. Additionally, ClTx binding to chloride channels in glioma cells may prevent water loss, thereby hindering tumor shrinkage and metastasis [].
A: this compound is a 36-amino acid peptide originally isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus [].
- Spectroscopic data:
ANone: this compound is not known to exhibit catalytic properties. It primarily functions by binding to specific targets, thereby modulating their activity rather than catalyzing chemical reactions.
A: Computational techniques are valuable tools in ClTx research:* Homology modeling was employed to predict the 3D structure of this compound-like peptides and assess their interaction with MMP-2 [, ].* Molecular docking simulations help understand the binding interactions between this compound or its analogs with MMP-2 and other targets, aiding in the design of improved ClTx-based therapeutics [, ]. * Molecular Dynamics (MD) simulations were used to investigate the stability of this compound at different temperatures and ion concentrations, offering insights into its behavior in a blood-saturated environment [].
ANone: SAR studies are crucial for optimizing ClTx for therapeutic applications. Research highlights the importance of specific structural elements:
- Disulfide Bonds: Essential for maintaining the active conformation. Replacing specific disulfide bonds with l-α-aminobutyric acid revealed the importance of Cys III-VII and Cys V-VIII for structure formation, while Cys I-IV and Cys II-VI contribute to enzymatic proteolysis resistance [].
- C-Terminal Region: Plays a critical role in bioactivity, particularly in inhibiting cell migration. A synthetic fragment comprising the eight C-terminal residues retained this inhibitory activity even without disulfide bonds [].
- Lysine Residues: Chemical re-engineering, substituting lysines at positions 15 and 23 with alanine or arginine, yielded a monolabeled ClTx derivative with bioconjugation properties comparable to native ClTx [].
- Cyclization: Cyclized this compound showed an improved serum half-life of 11 hours, indicating enhanced stability in biological environments [].
- Conjugation to Drug Delivery Systems: ClTx is conjugated to various drug delivery systems like nanoparticles [, ], dendrimers [], and chitosan hydrogels [, , ] to improve its delivery and bioavailability.
ANone: As a potent toxin derived from scorpion venom, this compound research and handling necessitates strict safety protocols. While specific SHE regulations may vary depending on the geographical location and research context, standard practices for handling hazardous biological materials should be meticulously followed. This includes appropriate personal protective equipment, secure storage, and proper waste disposal. Further research on potential long-term effects and environmental impact is necessary.
ANone: Research on this compound's PK/PD is ongoing:
- Biodistribution: Studies using radiolabeled this compound in rodents indicate a relatively rapid blood clearance, with a tendency to accumulate in the kidneys, liver, intestines, and stomach []. Intravenous administration in humans with metastatic melanoma showed tumor uptake, but further research is needed to optimize delivery and minimize off-target effects [].
- Blood-Brain Barrier (BBB) Permeability: this compound demonstrates an ability to cross the BBB, a significant advantage for targeting brain tumors []. The exact mechanism remains under investigation but may involve interactions with specific receptors or transport systems.
ANone: Preclinical studies demonstrate promising anti-tumor activity:
- In vitro: this compound effectively inhibits the proliferation and migration of various cancer cell lines, including glioma, melanoma, lung cancer, and pancreatic cancer cells [, , , , , , , ].
- In vivo: this compound-based conjugates have demonstrated tumor regression in animal models of glioblastoma and other cancers. For example, this compound-conjugated saporin reduced the viability of ML-1 thyroid cancer cells [], while this compound-directed CAR T cells effectively targeted and killed glioblastoma cells in mice [, , ].
- Clinical Trials: Early phase clinical trials using radiolabeled this compound for imaging and therapy in recurrent glioblastoma have shown promising results in terms of safety and tumor targeting [, , ].
ANone: Research on this compound resistance is limited. Long-term studies are needed to assess the potential for resistance development and cross-resistance with existing chemotherapeutics. Investigating the molecular mechanisms underlying this compound's activity and identifying potential resistance pathways is crucial for developing strategies to overcome treatment resistance.
ANone: While this compound exhibits promising anti-tumor activity, understanding its toxicological profile is crucial for safe clinical translation.
ANone: Efficient drug delivery to tumor sites while minimizing off-target effects is crucial for maximizing therapeutic efficacy. Research focuses on diverse strategies for targeted this compound delivery:
- Nanoparticles: this compound conjugation to nanoparticles like iron oxide magnetic nanoparticles [] and graphene oxide [] shows promise for enhancing tumor targeting, drug delivery, and imaging capabilities.
- Dendrimers: Multifunctional dendrimers labeled with radionuclides and conjugated with this compound demonstrated potential for targeted SPECT imaging and radiotherapy of gliomas [].
- Chitosan Hydrogels: Incorporation of this compound into chitosan hydrogels offers a localized and controlled drug delivery approach [, , ]. This system combines the mucoadhesive properties of chitosan with the tumor-targeting ability of this compound for enhanced therapeutic efficacy.
- Antibody-Drug Conjugates (ADCs): Although not extensively studied, the potential of this compound as a targeting moiety for ADCs is being explored [, ].
ANone: Research on this compound-specific biomarkers is currently limited. Identifying biomarkers that correlate with treatment response, predict potential toxicity, or monitor disease progression would be highly valuable for personalized medicine approaches.
ANone: A variety of analytical techniques are employed in this compound research:
- High-Performance Liquid Chromatography (HPLC): Used for purification, identification, and quantification of this compound and its derivatives [, , , ].
- Spectroscopic Techniques:
- NMR: Provides detailed structural information, including the peptide's conformation and disulfide bond pattern [].
- Circular Dichroism (CD): Used to study the secondary structure and folding of this compound and its analogs [].
- Attenuated Total Reflectance-Fourier Transform Infra-Red (ATR-FTIR) Spectroscopy: Investigates molecular interactions between this compound-containing systems and tumor cells [, , ].
- Microscopy:
- Transmission Electron Microscopy (TEM): Used to assess the morphology and size distribution of this compound-conjugated nanoparticles and other delivery systems [, ].
- Confocal Microscopy: Allows for the visualization of fluorescently labeled this compound and its distribution within cells and tissues [].
- Cell-Based Assays:
- Radiolabeling Techniques: Radiolabeling with isotopes like Iodine-131 or Iodine-125 allows for tracking this compound biodistribution and tumor targeting in vivo [, , , ].
- Immunological Techniques:
ANone: Data on the environmental impact and degradation of this compound is currently scarce. Given its potential therapeutic applications, investigating its fate in the environment and potential ecotoxicological effects is crucial. Developing strategies for responsible waste management and minimizing environmental release should be prioritized.
ANone: Validation of analytical methods employed in this compound research is essential to ensure accuracy, precision, and specificity. While specific validation procedures are not detailed within the provided research, standard practices for bioanalytical method validation, as outlined by regulatory agencies like the FDA and EMA, are likely followed. This includes determining parameters like linearity, range, accuracy, precision, specificity, sensitivity, robustness, and stability.
ANone: As a potent biologically derived molecule, stringent quality control is paramount throughout the development and production of this compound and its derivatives. While specific details are not provided within the research papers, it is expected that Good Manufacturing Practices (GMP) are adhered to. This encompasses meticulous documentation, raw material sourcing and testing, process controls, product characterization, stability testing, and appropriate packaging and labeling.
ANone: The potential immunogenicity of this compound, especially when administered systemically and repeatedly, is an important consideration for its therapeutic use. While specific information regarding its immunogenic potential is not detailed in the provided research, strategies to mitigate or modulate immunogenicity, such as PEGylation or other modifications, might be explored.
ANone: The provided research papers do not contain specific details regarding this compound's effects on drug-metabolizing enzymes. Investigating potential induction or inhibition of these enzymes is essential for understanding its metabolic fate and potential drug-drug interactions.
ANone: While this compound exhibits unique properties for tumor targeting, researchers are exploring alternative targeting moieties and therapeutic strategies. Other scorpion venom peptides, antibody-drug conjugates, small molecule inhibitors, and immunotherapies are being investigated as potential alternatives for treating glioblastoma and other cancers.
ANone: this compound research benefits from a wide range of research infrastructure and resources common to peptide chemistry, drug delivery, and cancer biology:
ANone: this compound research has witnessed significant milestones:
- Initial Discovery: Isolated from scorpion venom and initially characterized as a chloride channel blocker [].
- Tumor Targeting Properties: Discovery of this compound's preferential binding to glioma cells and other tumors of neuroectodermal origin [, ].
- Development of Imaging Agents: Radiolabeled this compound derivatives investigated as imaging agents for tumor visualization during surgery [, ].
- Targeted Drug Delivery: Exploration of this compound-conjugated nanoparticles, dendrimers, and other delivery systems for targeted chemotherapy and radiotherapy [, , , ].
- Chimeric Antigen Receptor (CAR) T Cell Therapy: Development of this compound-directed CAR T cells for the targeted immunotherapy of glioblastoma [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


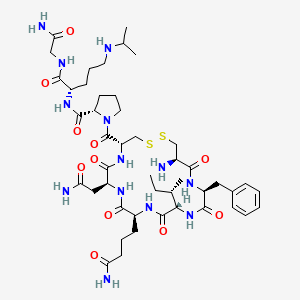

![4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612317.png)
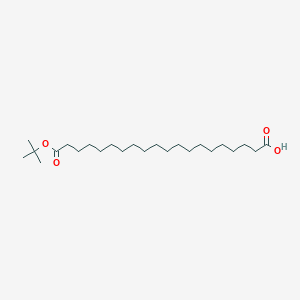
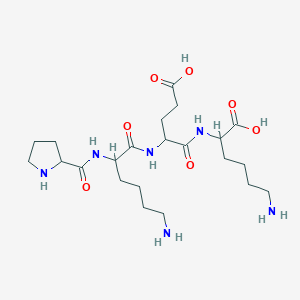
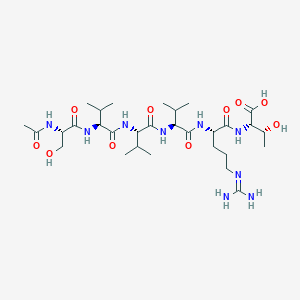
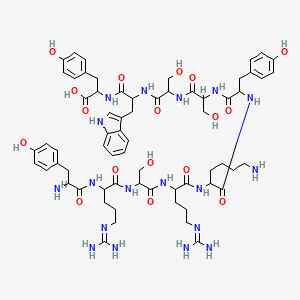
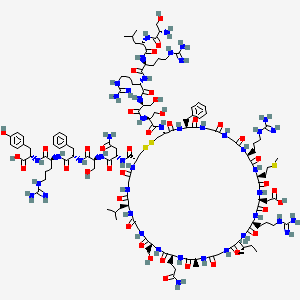
![[Arg8]Vasopressin TFA](/img/structure/B612326.png)
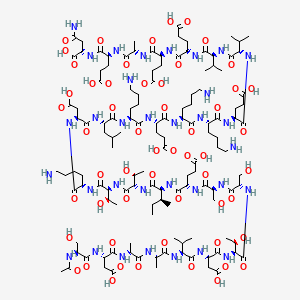
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide](/img/structure/B612347.png)

